
(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide is an organic compound with a unique structure that includes a chloro group, a hydroxy group, and a methyl group attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylbenzoic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃).
Hydroxylation: The resulting amide is then hydroxylated using hydroxylamine (NH₂OH) under acidic conditions to yield (Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide.
Industrial Production Methods
Industrial production of (Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-chloro-2-methylbenzimidazole-1-carbaldehyde.
Reduction: Formation of 4-chloro-2-methylbenzimidamine.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
(Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its role in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylbenzamide
- 4-chloro-N’-hydroxybenzimidamide
- 2-methylbenzimidamide
Uniqueness
(Z)-4-chloro-N’-hydroxy-2-methylbenzimidamide is unique due to the presence of both a chloro group and a hydroxy group on the benzimidamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
UFUULJCHNKBALO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)/C(=N\O)/N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




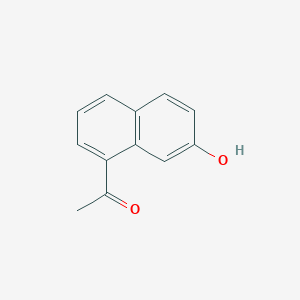

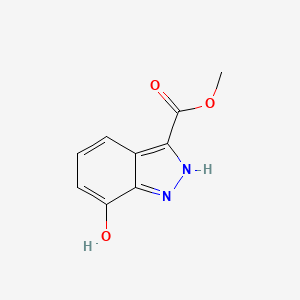


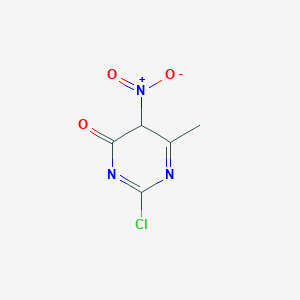

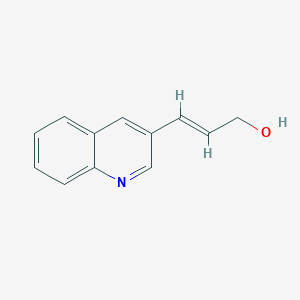
![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
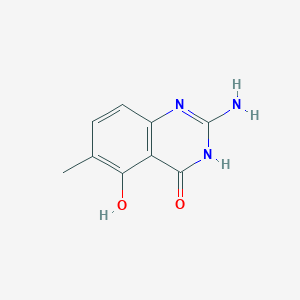
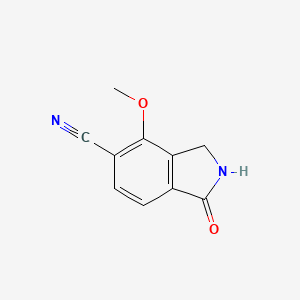
![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)
